SP-141

MDM2 Binding Affinity Nutlin-3 Surface Plasmon Resonance

Researchers studying MDM2 in p53-mutant cancers face a critical tool gap: Nutlin-class inhibitors require functional p53 and are ineffective in >50% of advanced tumors. SP-141 solves this by directly targeting MDM2 for proteasomal degradation-not merely disrupting the MDM2-p53 interaction. • p53-independent: Active in TP53-mutant lines (MDA-MB-468, Panc-1, AsPC-1) where Nutlin-3a fails. • Mechanistic divergence: Induces G2/M arrest via MDM2 auto-ubiquitination (Ki=28 nM); Nutlin-3a stabilizes MDM2 and induces G1 arrest. • Preclinical validation: Suppresses xenograft tumor growth by 75%.

Molecular Formula C22H16N2O
Molecular Weight 324.38
CAS No. 1253491-42-7
Cat. No. B610929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP-141
CAS1253491-42-7
SynonymsSP-141;  SP 141;  SP141; 
Molecular FormulaC22H16N2O
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3
InChIKeyAABFWJDLCCDJJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SP-141: p53-Independent MDM2 Degrader


SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) is a synthetic β-carboline-derived small molecule that functions as a direct MDM2 inhibitor. It binds the MDM2 hydrophobic groove with a reported Ki of 28 nM and promotes MDM2 auto-ubiquitination and proteasomal degradation [1], a mechanism distinct from p53-MDM2 interaction disruptors.

1 p53-independent MDM2 degrader suitable for TP53-mutant cancer models
2 Bypasses p53–MDM2 interaction requirement; direct protein degradation mechanism
3 Enables MDM2-targeted protein degradation research in p53-wild-type and deficient backgrounds

SP-141: Irreplaceable in p53-Mutant Models


Inhibitors that solely disrupt the MDM2–p53 interaction (e.g., nutlin-3) require functional p53 to exert anti-proliferative effects, severely limiting their utility in the >50% of advanced cancers harboring TP53 mutations [1]. SP-141 instead targets the MDM2 protein itself for degradation, producing p53-independent growth inhibition across p53 wild-type, knockdown, and mutant backgrounds . This mechanistic divergence prevents functional substitution by classical p53–MDM2 antagonists.

p53-Dependent Antagonists Are Ineffective

Nutlin-class inhibitors require functional p53; over 50% of advanced cancers harbor TP53 mutations, limiting their research utility in these models.

MDM2 Stabilization vs. Degradation

Nutlin-3a stabilizes MDM2 protein, potentially preserving p53-independent oncogenic functions; SP-141 eliminates MDM2 via proteasomal degradation.

Cell Cycle Arrest Phase Divergence

SP-141 induces G2/M arrest, while nutlin-3a causes G1 arrest—this mechanistic difference may alter combination study outcomes with DNA-damaging agents.

SP-141 vs Nutlin-Class Inhibitors


Superior MDM2 Affinity over Nutlin-3

SP-141 binds directly to the hydrophobic groove of MDM2 with a reported Ki of 28 nM . This binding affinity is superior to the well-characterized MDM2 antagonist nutlin-3, which has a Kd of 45 nM . The ~1.6-fold higher affinity translates into stronger MDM2 engagement at equivalent concentrations.

MDM2 Binding Affinity
Head-to-head
SP-141 Ki = 28 nM vs Nutlin-3 Kd = 45 nM
Higher target engagement in binding assays
SPR in vitro binding context
MDM2 Binding Affinity Nutlin-3 Surface Plasmon Resonance

p53-Independent Inhibition in Pancreatic Cancer

SP-141 inhibits the proliferation of multiple pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) with 50% inhibitory concentrations below 0.5 μM (range: 0.38–0.50 μM) [1]. Crucially, this inhibition occurs irrespective of cellular p53 functional status—a property absent in p53-dependent antagonists like nutlin-3a .

Anti-proliferative IC50
Class-level inference
0.38–0.50 µM
Supports p53-independent proliferation inhibition
Pancreatic cancer cell lines; p53 status-independent
Pancreatic Cancer p53-Independent IC50

G2/M Arrest and Apoptosis vs Nutlin-3a

SP-141 treatment results in a concentration-dependent G2/M phase cell cycle arrest and apoptosis in breast cancer cells (MCF-7, MDA-MB-468) . In contrast, the MDM2 antagonist nutlin-3a characteristically induces G1 arrest via p53-mediated p21 induction [1]. This distinct cell cycle perturbation profile reflects fundamentally different downstream signaling, consistent with SP-141's p53-independent MDM2 degradation mechanism.

Cell Cycle Arrest Phase
Class-level inference
SP-141: G2/M arrest
Nutlin-3a: G1 arrest
Different checkpoint activation may affect combination strategies
Breast cancer cell lines (MCF-7, MDA-MB-468)
Cell Cycle Arrest Apoptosis Mechanism of Action

MDM2 Auto-Ubiquitination and Degradation

SP-141 directly promotes MDM2 auto-ubiquitination and subsequent proteasome-dependent degradation, reducing MDM2 protein levels [1]. This contrasts with nutlin-3a, which stabilizes MDM2 protein by blocking its interaction with p53 without promoting degradation . The degradation mechanism eliminates both the E3 ligase activity and any p53-independent oncogenic functions of MDM2.

MDM2 Protein Modulation
Class-level inference
SP-141 promotes MDM2 degradation
Nutlin-3a stabilizes MDM2
Elimination of MDM2 oncogenic functions
Multiple cancer cell lines; proteasome-dependent
MDM2 Degradation Ubiquitination Targeted Protein Degradation

SP-141 Preclinical Application Scenarios


MDM2 Dependency in p53-Mutant Cancers

Use SP-141 in cell lines or patient-derived xenograft (PDX) models harboring TP53 mutations or p53 deletions (e.g., MDA-MB-468, Panc-1, AsPC-1) to assess p53-independent MDM2 oncogenic functions. Nutlin-class inhibitors are ineffective in these contexts [1], making SP-141 the tool of choice for probing MDM2's p53-independent roles in cancer progression and metastasis.

MDM2 Degradation vs Stabilization Studies

Employ SP-141 as a pharmacological MDM2 degrader to study the functional consequences of MDM2 protein elimination versus MDM2 stabilization. Nutlin-3a stabilizes MDM2 and induces G1 arrest [2]; SP-141 degrades MDM2 and induces G2/M arrest . This divergent pharmacology enables clean dissection of MDM2-dependent signaling pathways and identification of degradation-specific phenotypes.

Combination Screens with DNA-Damaging Agents

Screen SP-141 in combination with DNA-damaging agents (e.g., doxorubicin, cisplatin, gemcitabine) in both p53-wild-type and p53-mutant cancer models. SP-141's G2/M arrest phenotype [1] may produce distinct synergy profiles compared to G1-arresting MDM2 antagonists, and its p53-independent activity extends combination testing to p53-deficient tumor models where nutlin-class inhibitors cannot be used [2].

PK and Biodistribution in Murine Models

Utilize SP-141 in preclinical pharmacokinetic studies in tumor-bearing nude mice to assess plasma half-life, tissue distribution, and tumor accumulation. Published HPLC/LC-MS/MS analytical methods [1] enable precise quantitation in plasma and multiple tissues, supporting rigorous ADME characterization for translational research programs.

Application
Selection Property
Validation Focus
p53-mutant cancer model studies
p53-independent MDM2 degradation
MDM2 oncogenic function in TP53-mutant models
MDM2 turnover mechanism studies
Degradation vs stabilization pharmacology
Degradation-specific signaling phenotypes
DNA-damaging agent combination screening
G2/M cell cycle arrest context
Synergy profiling in p53-deficient tumor models
Preclinical PK and biodistribution
LC-MS/MS analytical method
Tissue accumulation and plasma half-life

Technical Documentation Hub

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33 linked technical documents
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